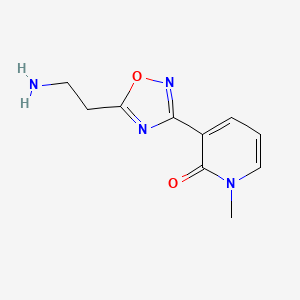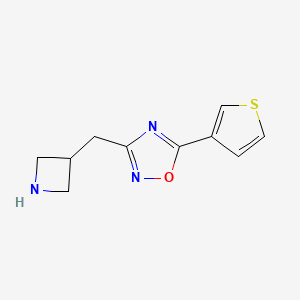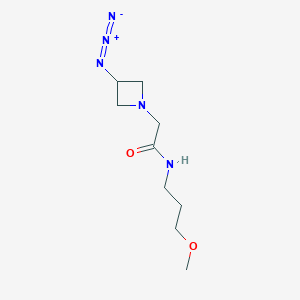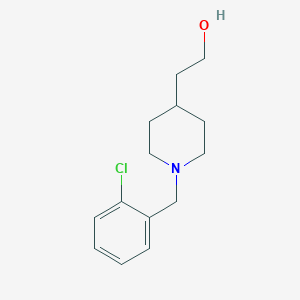
2-(1-(2-Chlorobenzyl)piperidin-4-yl)ethan-1-ol
概要
説明
“2-(1-(2-Chlorobenzyl)piperidin-4-yl)ethan-1-ol” is a complex organic compound. It contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
Synthesis Analysis
The synthesis of similar compounds often involves the use of 2-(piperidin-4-yl)ethanol as a starting material . For example, the preparation of tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate involves the reaction of 2-(piperidin-4-yl)ethanol with di-tert-butyl dicarbonate in dichloromethane .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its IUPAC name. It contains a piperidin-4-yl group attached to an ethan-1-ol moiety through a benzyl group that is substituted with a chlorine atom .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 2-(piperidin-4-yl)ethan-1-ol, have been reported. It has a molecular weight of 129.20, and its solubility class is described as very soluble .科学的研究の応用
I have found several applications related to compounds with structures similar to “2-(1-(2-Chlorobenzyl)piperidin-4-yl)ethan-1-ol”. Here is a comprehensive analysis focusing on unique applications:
Chemical Modulation
Modulation of the aliphatic chain linking the 2-chlorobenzene moiety to the piperidine ring has been studied for various effects, including potential therapeutic applications .
Antiparasitic Properties
Synthetic 1, 4-disubstituted piperidines have demonstrated high inhibition of parasite growth, indicating potential antiparasitic applications .
Synthesis and Chemical Reactions
Piperidine derivatives are subject to various intra- and intermolecular reactions, leading to the formation of new compounds with potential scientific and therapeutic uses .
Drug Discovery
The piperidine nucleus is a significant component in drug discovery due to its presence in many bioactive compounds with diverse pharmacological properties .
Safety and Hazards
将来の方向性
The future directions for “2-(1-(2-Chlorobenzyl)piperidin-4-yl)ethan-1-ol” and similar compounds could involve their use in the development of new drugs, given the importance of piperidine-containing compounds in medicinal chemistry . Their potential use in PROTAC development also suggests possible applications in targeted protein degradation for therapeutic purposes .
作用機序
Target of Action
Similar compounds have been used as semi-flexible linkers in the development of proteolysis targeting chimeras (protacs) for targeted protein degradation . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein.
Mode of Action
If it is used as a linker in protac development, it would facilitate the formation of a ternary complex between the e3 ligase, the protac, and the target protein . This complex formation would lead to the ubiquitination of the target protein, marking it for degradation by the proteasome.
Biochemical Pathways
If it is used in the context of protacs, it would be involved in the ubiquitin-proteasome pathway . This pathway is responsible for the degradation of proteins within the cell, playing a crucial role in maintaining cellular homeostasis.
Result of Action
If it is used as a linker in protac development, its action would result in the degradation of the target protein . This could potentially alter cellular processes depending on the function of the degraded protein.
特性
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]piperidin-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO/c15-14-4-2-1-3-13(14)11-16-8-5-12(6-9-16)7-10-17/h1-4,12,17H,5-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFVJYKDFKODEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCO)CC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



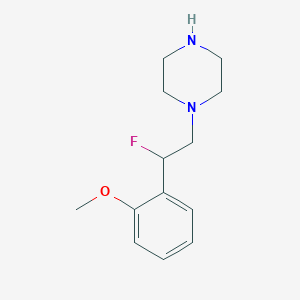
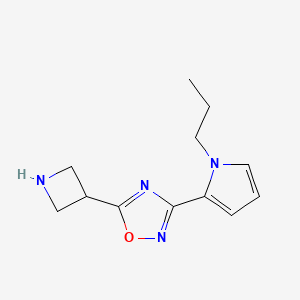
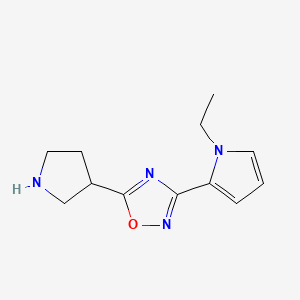
![(6-Propoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B1475772.png)

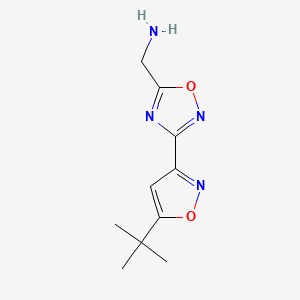

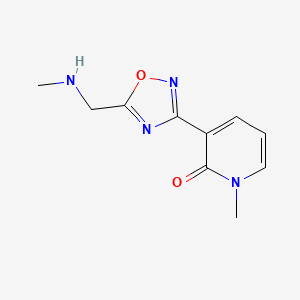
![3-Ethyl-5-(2-azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole](/img/structure/B1475778.png)
